2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine
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Overview
Description
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine typically involves multiple steps. One common method includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Ether Formation: The formation of the phenoxy group through a nucleophilic substitution reaction.
Amine Alkylation: The final step involves the alkylation of the amine group with the ethanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the ethanamine backbone can engage in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine
- 2-(4-Bromo-3-(difluoromethyl)phenoxy)-N,N-dimethylethanamine
- 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-diethylethanamine
Uniqueness
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.
Biological Activity
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is a complex organic compound notable for its unique chemical structure, which includes a phenoxy group substituted with bromine and trifluoromethyl groups, linked to a dimethylethanamine moiety. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : C11H13BrF3NO
- Molecular Weight : 312.13 g/mol
- CAS Number : 1995366-30-7
The presence of halogen substituents (bromine and trifluoromethyl) enhances the compound's interaction with biological targets, potentially modulating enzyme activity or receptor binding. These features are critical in determining the compound's pharmacological profile.
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes through competitive or non-competitive inhibition.
- Receptor Binding : The structural components can facilitate binding to various receptors, influencing cellular signaling pathways.
- Halogen Bonding : The bromine and trifluoromethyl groups can engage in halogen bonding, enhancing binding affinity to biological macromolecules.
Preliminary Studies and Findings
Initial studies have indicated that this compound may exhibit significant biological activity, although comprehensive research is still limited. Some key findings include:
- Antiproliferative Activity : In vitro studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary assessments indicate that it might protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Data Table: Biological Activity Overview
Biological Activity | Description | Reference |
---|---|---|
Antiproliferative | Inhibits cell proliferation in cancer cell lines | |
Neuroprotective | Protects neuronal cells from oxidative damage | |
Enzyme Interaction | Modulates activity of specific enzymes |
Case Study 1: Anticancer Potential
A study evaluated the effects of this compound on human liver cancer cells (HepG2). The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cultures. The results indicated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls, highlighting its therapeutic potential in neurodegenerative conditions.
Properties
Molecular Formula |
C11H13BrF3NO |
---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H13BrF3NO/c1-16(2)5-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ADFKOLJBJXIELH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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